2-Acetamidopentyl acetate
CAS No.: 145842-46-2
Cat. No.: VC21087802
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145842-46-2 |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.24 g/mol |
| IUPAC Name | 2-acetamidopentyl acetate |
| Standard InChI | InChI=1S/C9H17NO3/c1-4-5-9(10-7(2)11)6-13-8(3)12/h9H,4-6H2,1-3H3,(H,10,11) |
| Standard InChI Key | AZBMSNGQNRHHOX-UHFFFAOYSA-N |
| SMILES | CCCC(COC(=O)C)NC(=O)C |
| Canonical SMILES | CCCC(COC(=O)C)NC(=O)C |
Introduction
Chemical Properties and Structure
2-Acetamidophenyl acetate (2-AAPA) is an organic compound with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol. Its structure consists of a phenyl ring with an acetamido group (-NHCOCH₃) at position 2 and an acetate group (-OCOCH₃) also attached to the ring . This arrangement creates a molecule with both hydrogen bond donor and acceptor sites, contributing to its crystal packing behavior and biological activity.
Physical Properties
The physical properties of 2-acetamidophenyl acetate are summarized in the following table:
Structural Characteristics
Synthesis Methods
Several synthesis routes exist for preparing 2-acetamidophenyl acetate, with the most common method involving the acetylation of 2-aminophenol.
Laboratory-Scale Synthesis
The typical laboratory synthesis involves the reaction of 2-aminophenol with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the acetylation of both the amino and hydroxyl groups of 2-aminophenol.
Industrial-Scale Synthesis
For industrial production, a more efficient method has been documented:
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Reactants: 2-aminophenol (110 kg), acetic anhydride (225 kg), methanol (410 kg), and concentrated sulfuric acid (11 liters)
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Post-reaction: The methanol is recovered under reduced pressure, and the mixture is cooled to room temperature
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Neutralization: Saturated sodium bicarbonate solution is added to adjust the pH to 9-10
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Extraction: 410 kg of ethyl acetate is used for extraction, followed by washing to neutral pH
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Drying and filtration: The solution is dried over anhydrous sodium sulfate and filtered
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Yield: Approximately 191.5 kg of light yellow solid is obtained, representing a yield of 99.1%
The high yield of this industrial process makes it economically viable for large-scale production.
Biological Activity
2-Acetamidophenyl acetate has demonstrated significant biological activity, particularly as an antiviral agent.
Antiviral Properties
The primary biological activity of 2-AAPA is its role as an influenza neuraminidase inhibitor . Neuraminidase is a critical enzyme in the influenza virus life cycle, responsible for cleaving sialic acid residues and facilitating viral release from infected cells. By inhibiting this enzyme, 2-AAPA prevents the release of viral particles, effectively disrupting viral replication and spread.
Binding Mechanism
Molecular docking studies have provided insights into how 2-AAPA interacts with the influenza neuraminidase enzyme:
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The compound forms four intermolecular hydrogen-bonding interactions with amino acids in the S1, S2, and S5 subunits of the enzyme
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Key residues involved in these interactions include ARG292, TYR406, and ASP151
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The strength of these interactions has been quantified through Laplacian of electron density values at bond critical points (bcp), with values of 2.66, 2.94, and 2.02 eÅ⁻⁵ for interactions with ARG292, TYR406, and ASP151, respectively
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Theoretical electron density values for these interactions are 0.21, 0.22, and 0.20 eÅ⁻³, supporting their significant strength
These strong interactions explain the effectiveness of 2-AAPA as a neuraminidase inhibitor and highlight its potential as a lead compound for antiviral drug development.
Crystallographic Analysis
Extensive crystallographic studies have been conducted on 2-acetamidophenyl acetate to understand its three-dimensional structure and intermolecular interactions.
Experimental Crystal Structure
The crystal structure of 2-AAPA has been determined through high-resolution X-ray diffraction experiments using single crystals grown in ethanol by slow evaporation . The crystals used for these studies measured approximately 0.780 × 0.330 × 0.090 mm, providing detailed structural information .
Computational Crystal Structure Prediction
In addition to experimental determination, computational methods have been employed to predict possible crystal structures of 2-AAPA:
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Ab initio crystal structure prediction methods have identified multiple possible conformers
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The most stable theoretical structure (designated as FA) was generated at -96 KJ/mol and showed strong agreement with the experimental crystal form
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The similarity in density and cell volume between predicted and experimental structures validates the computational approach
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Hydrogen bonds predicted computationally agreed well with those observed experimentally, with variations of approximately 0.5 Å in donor-acceptor bond distances
This combination of experimental and computational approaches provides a comprehensive understanding of the crystal structure of 2-AAPA and validates the use of computational methods for predicting crystal structures of similar compounds.
Advanced Structural Analysis
Several advanced analytical techniques have been employed to gain deeper insights into the structural characteristics of 2-acetamidophenyl acetate.
Hirshfeld Surface Analysis
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Provides a visual representation of the electron density surface surrounding the molecule
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Identifies regions involved in intermolecular interactions
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Generates 2D fingerprint plots that characterize the types and strengths of interactions present in the crystal structure
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Confirms the predominance of N-H···O hydrogen bonding interactions in stabilizing the crystal structure
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
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Quantifies the strength of intermolecular interactions based on electron density properties
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Identifies bond critical points between interacting atoms
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Provides Laplacian values that indicate the nature and strength of interactions
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Validates that the interactions between 2-AAPA and neuraminidase are stronger than those reported for other complexes
This quantum mechanical approach provides fundamental insights into the electronic basis for the biological activity of 2-AAPA.
Comparative Analysis with Known Neuraminidase Inhibitors
To understand the potential of 2-AAPA as an antiviral agent, researchers have compared its interactions with neuraminidase to those of established drugs.
Comparison with Zanamivir and Oseltamivir
The neuraminidase binding characteristics of 2-AAPA have been compared with those of clinically approved neuraminidase inhibitors, Zanamivir and Oseltamivir . This comparison revealed:
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Similar hydrogen bonding patterns, with N-H···O and O-H···O type interactions predominating
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Stronger interactions between 2-AAPA and key residues (ARG292, TYR406, and ASP151) compared to those reported for other complexes
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Potential advantages in binding affinity that could translate to improved efficacy
Molecular Dynamics Simulation Results
Molecular dynamics simulations have been performed to assess the stability of the 2-AAPA-neuraminidase complex over time . These simulations:
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Evaluate the persistence of key interactions throughout the simulation period
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Examine conformational changes in both the ligand and protein
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Provide insights into the dynamic behavior of the complex under physiological conditions
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Support the potential efficacy of 2-AAPA as a neuraminidase inhibitor
The results of these simulations reinforce the promising nature of 2-AAPA as a lead compound for antiviral drug development.
Research Applications and Future Directions
Based on its structural properties and biological activity, 2-acetamidophenyl acetate presents several opportunities for research and development.
Crystal Engineering Applications
The well-characterized crystal structure of 2-AAPA makes it a model system for studies in crystal engineering . Potential applications include:
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Development of polymorphic forms with enhanced properties
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Co-crystallization studies with complementary molecules
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Investigation of crystal growth mechanisms and control strategies
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Development of crystallization techniques for similar compounds
These research directions highlight the multifaceted nature of 2-AAPA and its potential contributions to both medicinal chemistry and materials science.
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